Dihydro Flupentixol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydro Flupentixol is an antipsychotic drug of the thioxanthene group. It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity . It has also been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety .

Synthesis Analysis

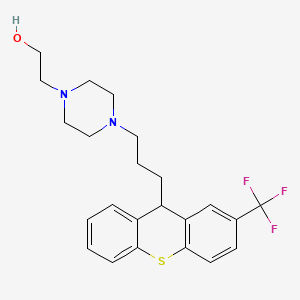

Flupentixol is available as a 1:1 mixture of the geometric isomers cis- and trans-isomers (Z- and E-isomers, respectively) for oral administration . The depot preparation flupentixol decanoate contains only cis-flupentixol . Only cis-flupentixol is considered to be pharmacologically active with regard to its affinity for dopamine (and serotonin) receptors .Molecular Structure Analysis

The molecular formula of Flupentixol is C23H25F3N2OS . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms .Chemical Reactions Analysis

Flupentixol acts primarily by blocking post-synaptic D2, D1, and 5-HT2A receptors . It also blocks alpha-1 adrenergic receptors . Some authors characterize flupentixol as a “partial atypical” antipsychotic .Physical and Chemical Properties Analysis

Flupentixol is a small molecule with an average weight of 434.52 and a monoisotopic mass of 434.163969096 .作用機序

Target of Action

Dihydro Flupentixol primarily targets dopamine D1 and D2 receptors, as well as 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior. The drug also interacts with alpha-1 adrenergic receptors .

Mode of Action

This compound acts as an antagonist at both D1 and D2 dopamine receptors . This means it binds to these receptors and inhibits their activity, thereby reducing the effects of dopamine in the brain. It also blocks 5-HT2A receptors and alpha-1 adrenergic receptors .

Biochemical Pathways

By blocking dopamine receptors, this compound can affect various biochemical pathways in the brain. This includes pathways involved in mood regulation and reward. The exact downstream effects can vary, but they generally lead to changes in neurotransmission and brain activity .

Pharmacokinetics

The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of oral this compound is reported to be between 40-55% . It is metabolized in the gut wall and liver . The elimination half-life is approximately 35 hours , and renal excretion is negligible .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmission and brain activity. This can lead to a reduction in symptoms of conditions like schizophrenia and depression . It can also cause side effects such as extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the patient’s overall health status, other medications they are taking, and their individual metabolism. For example, certain drugs may interact with this compound and affect its action . It’s also worth noting that the drug’s action may be influenced by factors such as the patient’s age, sex, and genetic makeup, although more research is needed in this area.

Safety and Hazards

将来の方向性

Flupentixol has a stable place in the treatment of schizophrenia in spite of the introduction of different second-generation antipsychotics . Comparative adverse drug reaction profiles suggest an intermediate position between first-generation antipsychotics and second-generation antipsychotics for flupentixol in clinical practice .

生化学分析

Biochemical Properties

Dihydro Flupentixol is a powerful antagonist of both D1 and D2 dopamine receptors . It interacts with these receptors, blocking the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body .

Cellular Effects

The antagonistic action of this compound on dopamine receptors influences cell function. It impacts cell signaling pathways, potentially affecting gene expression and cellular metabolism . The exact cellular effects can vary depending on the specific cell type and the presence of D1 and D2 dopamine receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with D1 and D2 dopamine receptors . This binding inhibits the action of dopamine, leading to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

特性

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKMVCKAKBHVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747657 |

Source

|

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-25-4 |

Source

|

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/no-structure.png)